molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9

[Bis(methylsulfanyl)methyl]benzene

Cat. No.: B14713103
CAS No.: 14252-44-9
M. Wt: 184.3 g/mol
InChI Key: MNBBRXLSLIDMHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(methylsulfanyl)methyl]benzene typically involves the reaction of benzene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of benzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Bromine in carbon tetrachloride under UV light for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated benzene derivatives.

Scientific Research Applications

[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Difluoro-4-(methylsulfanyl)benzene
  • 1-(Bromomethyl)-3-(methylsulfanyl)benzene
  • 1-(Chloromethyl)-2-(methylsulfanyl)benzene

Uniqueness

[Bis(methylsulfanyl)methyl]benzene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

14252-44-9

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

bis(methylsulfanyl)methylbenzene

InChI

InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

MNBBRXLSLIDMHY-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)SC

Origin of Product

United States

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